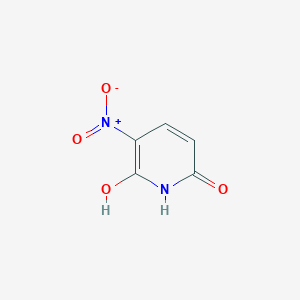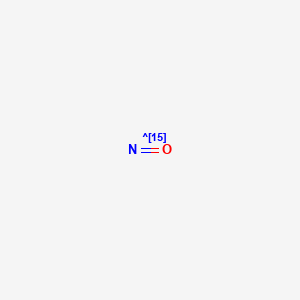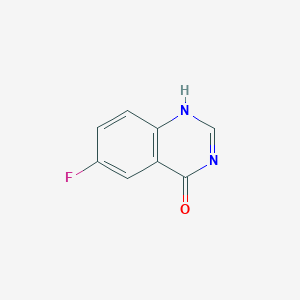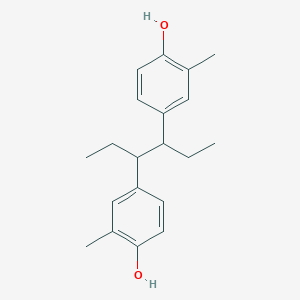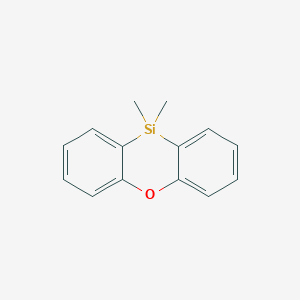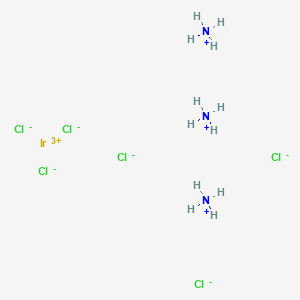
三氮杂环丁烷;铱(3+);六氯化物
描述
iridium(3+) triammonium hexachloride, also known as triammonium hexachloroiridate(III), is a chemical compound with the formula (NH₄)₃[IrCl₆]. It is a coordination complex of iridium in the +3 oxidation state, surrounded by six chloride ligands. This compound is typically used in various chemical and industrial applications due to its unique properties.
科学研究应用
Triammonium hexachloroiridate(III) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iridium complexes.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of iridium-based catalysts for various industrial processes.
作用机制
Mode of Action
It’s worth noting that iridium complexes have been studied for their electrogenerated chemiluminescence (ecl) properties
Biochemical Pathways
Iridium complexes have been associated with photocatalytic hydrogen production , suggesting that they may interact with biochemical pathways related to energy production and electron transfer.
Result of Action
The potential of iridium complexes for hydrogen production suggests that they may have significant effects on cellular energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high pressure can enhance the reactivity of related compounds . .
生化分析
Biochemical Properties
It is known that iridium complexes can interact with various biomolecules
Cellular Effects
Iridium complexes have been shown to have cytotoxic effects on various cancer and normal cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Iridium complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Iridium complexes have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Iridium complexes have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Iridium complexes have been shown to interfere with intracellular pH homeostasis, suggesting they may have unique transport and distribution properties .
Subcellular Localization
Some iridium complexes have been shown to selectively accumulate in certain subcellular compartments, such as mitochondria, and induce specific cellular responses .
准备方法
Synthetic Routes and Reaction Conditions
Triammonium hexachloroiridate(III) can be synthesized through the reaction of iridium(III) chloride with ammonium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
IrCl3+3NH4Cl→(NH4)3[IrCl6]
Industrial Production Methods
In industrial settings, the production of triammonium hexachloroiridate(III) involves the use of high-purity iridium and ammonium chloride. The reaction is conducted in large reactors with precise temperature and pH control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
化学反应分析
Types of Reactions
Triammonium hexachloroiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: The chloride ligands can be substituted with other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions are carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes or elemental iridium.
Substitution: Various iridium complexes with different ligands.
相似化合物的比较
Similar Compounds
Ammonium hexachloroplatinate(IV): (NH₄)₂[PtCl₆]
Potassium hexachloroiridate(III): K₃[IrCl₆]
Sodium hexachlororuthenate(III): Na₃[RuCl₆]
Uniqueness
Triammonium hexachloroiridate(III) is unique due to its specific coordination environment and the properties imparted by the iridium center. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
triazanium;iridium(3+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFGYMTQWWVES-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12IrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15752-05-3 | |
| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015752053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


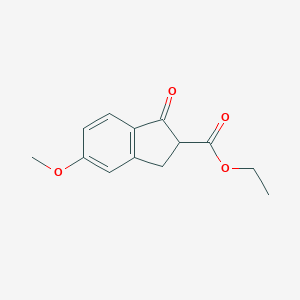
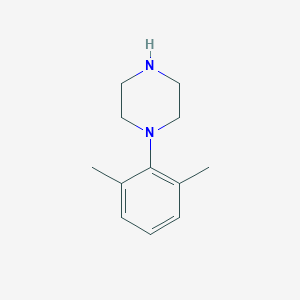
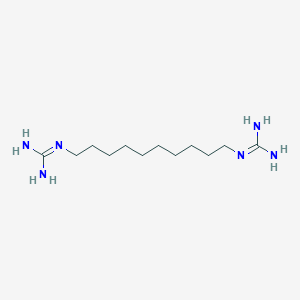
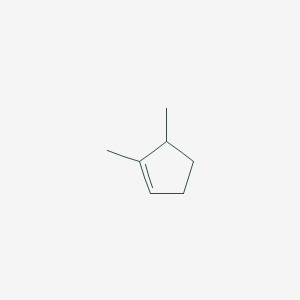
![2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid](/img/structure/B93964.png)
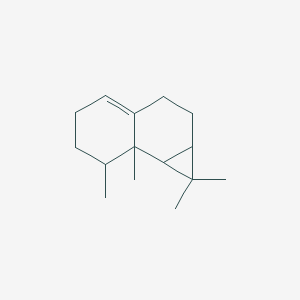
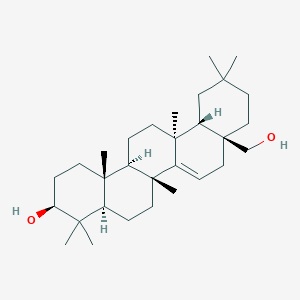
![5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione](/img/structure/B93967.png)

